molecular formula C17H14ClN3O4 B2466920 3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922916-29-8

3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2466920
CAS RN: 922916-29-8
M. Wt: 359.77
InChI Key: GTVFNNGVEPKHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a benzamide derivative with a 1,3,4-oxadiazole ring, which makes it an interesting molecule for research purposes.

Scientific Research Applications

Structural and Pharmacological Properties

The compound's core structure, 1,3,4-oxadiazole, is significant in drug development due to its diverse pharmacological properties. It is recognized as a bioisostere for carboxylic acids, carboxamides, and esters. Compounds with the 1,3,4-oxadiazole moiety exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. Their ring-opening reactions also attract attention as they lead to new analogs with aliphatic nitrogen atoms or other ring systems, underlining the compound's potential as a medicinal agent (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Potential

1,3,4-Oxadiazole derivatives demonstrate effective binding with various enzymes and receptors through multiple weak interactions due to their unique structural feature, thus exhibiting a range of bioactivities. These compounds are utilized in treating various diseases, with a significant number of 1,3,4-oxadiazole-based compounds known for high therapeutic potency. The research underscores the importance of these compounds across the entire spectrum of medicinal chemistry, including roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Biologically Active Derivatives

Derivatives of 1,3,4-oxadiazole, particularly those tailored for specific biological activities, are of great interest. These derivatives exhibit an extensive spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. The continuous synthesis of new oxadiazole derivatives and evaluation of their biological activities guide the development of safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffolds are crucial in diverse fields, including pharmacology, polymers, material science, and organic electronics. Their synthetic strategies, such as dehydrogenative cyclization of 1,2-diacylhydrazines and oxidative cyclization of acylhydrazones, facilitate the development of fluorescent frameworks, particularly as chemosensors. These molecules, with high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, are prominent choices for metal-ion sensors (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVFNNGVEPKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.